5-bromo-N-isopropylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFUQQIAZCINSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732497 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-57-3 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo N Isopropylpyridin 3 Amine and Analogous Pyridinamine Derivatives
Direct Functionalization Approaches
Direct functionalization of a pre-existing pyridine (B92270) core represents an efficient route to 5-bromo-N-isopropylpyridin-3-amine, often involving fewer steps and generating less waste.
Regioselective Halogenation of N-isopropylpyridin-3-amine
N-Bromosuccinimide (NBS) is a frequently used brominating agent for these reactions. The choice of solvent can be critical, with hexafluoroisopropanol (HFIP) having been shown to enhance the reactivity of N-halosuccinimides, allowing for mild and regioselective halogenation of a variety of heterocycles. organic-chemistry.org This approach can lead to high yields and selectivity, minimizing the formation of unwanted isomers. organic-chemistry.org A notable challenge in the halogenation of aminopyridines is the potential for over-halogenation, which can lead to the formation of di-halogenated byproducts such as 2-amino-3,5-dibromopyridine. heteroletters.orgijssst.info
Amination of Bromopyridine Precursors (e.g., 3,5-dibromopyridine)
An alternative strategy involves the nucleophilic substitution of a di-halogenated pyridine, such as 3,5-dibromopyridine (B18299), with isopropylamine (B41738). This reaction typically requires heat and may be performed under pressure to facilitate the substitution. The inherent challenge with this method is controlling the regioselectivity to achieve mono-amination at the desired C3 position, as the C5 position is also reactive. Selective amination of polyhalopyridines can be influenced by the choice of catalyst and reaction conditions.
Cross-Coupling Strategies for N-isopropylpyridin-3-amine Scaffolds
Modern cross-coupling reactions provide powerful and versatile tools for the construction of C-N bonds, offering high yields and broad functional group tolerance.
Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. This method can be effectively applied to the synthesis of this compound by reacting 3,5-dibromopyridine with isopropylamine. The success of this reaction is highly dependent on the catalytic system, which includes a palladium precursor and a specialized phosphine (B1218219) ligand.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 90-120 |
This methodology has been successfully used in the synthesis of related aminopyridine derivatives. For instance, selective amination of polyhalopyridines has been achieved using a palladium-Xantphos complex.
Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine (B85033) Derivatives
Microwave-assisted organic synthesis has gained traction as a method to significantly accelerate reaction times and improve yields. semanticscholar.org This technology is applicable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the synthesis of 3-amino-5-bromopyridine derivatives. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products in a fraction of the time required by conventional heating methods. semanticscholar.orgnih.gov Microwave irradiation has been successfully employed in various multi-component reactions to synthesize complex heterocyclic compounds. nih.gov
Organometallic Reagent-Mediated Synthesis
The use of organometallic reagents offers another powerful approach to functionalizing pyridine rings. nih.govnih.govscispace.comchemrxiv.org These methods often involve the generation of a pyridyl anion, which can then react with an appropriate electrophile.
For the synthesis of this compound, one could envision a strategy involving the deprotonation of a suitably protected N-isopropylpyridin-3-amine using a strong base, such as an organolithium reagent, followed by quenching with an electrophilic bromine source like 1,2-dibromoethane. The regioselectivity of the initial deprotonation is a critical step in this sequence. Directed metalation, where a substituent guides the deprotonation to an adjacent position, can be a powerful tool for controlling regiochemistry. The functionalization of pyridines at positions remote to the nitrogen atom can be challenging but has been achieved using specialized organosodium bases. nih.govchemrxiv.org
Halogen-Lithium Exchange Reactions and Subsequent Quenching
Halogen-lithium exchange is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized aromatic and heteroaromatic compounds. wikipedia.orgharvard.edu This reaction typically involves the treatment of an aryl or heteroaryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate a highly reactive organolithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
The general mechanism of the halogen-lithium exchange involves a nucleophilic attack of the organolithium reagent on the halogen atom of the substrate. The rate of exchange is dependent on several factors, including the nature of the halogen (I > Br > Cl), the solvent, and the temperature. princeton.edu These reactions are typically performed at cryogenic temperatures (e.g., -78 °C or lower) to suppress side reactions, such as addition of the organolithium reagent to the pyridine ring or deprotonation. byu.edu
In the context of synthesizing derivatives of this compound, a potential synthetic route would involve the halogen-lithium exchange of a suitably protected 3-amino-5-bromopyridine derivative. The presence of the amine functionality introduces a complication, as the acidic proton of the amine can be deprotonated by the organolithium reagent. nih.gov To circumvent this, protection of the amine group, for example as a carbamate, is often necessary before the exchange reaction. Following the exchange, the resulting lithiated pyridinamine can be reacted with an appropriate electrophile to introduce a desired substituent at the 5-position. Subsequent deprotection would then yield the final product.
| Reagent/Condition | Purpose | Typical Values/Examples |
| Organolithium Reagent | Effects the halogen-lithium exchange | n-BuLi, t-BuLi |
| Solvent | Stabilizes the organolithium intermediate | THF, Diethyl ether |
| Temperature | Minimizes side reactions | -78 °C to -100 °C |
| Quenching Electrophile | Introduces desired functionality | Aldehydes, ketones, CO2, etc. |
Halogen-Magnesium Exchange under Non-Cryogenic Conditions
While effective, halogen-lithium exchanges often necessitate cryogenic conditions, which can be a drawback in terms of energy consumption and scalability. Halogen-magnesium exchange reactions have emerged as a valuable alternative, often allowing for reactions to be conducted at more practical, non-cryogenic temperatures. nih.gov Isopropylmagnesium chloride (i-PrMgCl) and its lithium chloride complex (i-PrMgCl·LiCl) are common reagents for this transformation. researchgate.netprinceton.edu
A significant advantage of halogen-magnesium exchange is its greater functional group tolerance compared to organolithium reagents. This can sometimes obviate the need for protecting groups on sensitive functionalities like amines. However, the presence of acidic protons can still pose a challenge, potentially leading to deprotonation rather than exchange. nih.gov A combined approach using both i-PrMgCl and n-BuLi has been developed to perform halogen-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov In this method, i-PrMgCl is thought to form a magnesium-amine complex, facilitating a subsequent selective bromine-lithium exchange by n-BuLi at a higher temperature than traditional methods.
For the synthesis of this compound analogs, a 3,5-dibromopyridine precursor could undergo a regioselective halogen-magnesium exchange. The resulting Grignard reagent at one of the bromine positions could then be quenched with an electrophile. Subsequent amination at the remaining bromine position would lead to the desired substituted pyridinamine. The ability to perform these reactions under non-cryogenic conditions makes this an attractive strategy from a process chemistry perspective. nih.gov
| Reagent | Benefit | Typical Temperature |
| i-PrMgCl | Milder than organolithiums | -20 °C to room temperature |
| i-PrMgCl·LiCl | Enhanced reactivity and solubility | 0 °C to room temperature |
Stereo- and Regiocontrol in Synthesis of Substituted Pyridinamines
The biological activity and material properties of pyridinamine derivatives are often highly dependent on the specific arrangement of substituents on the pyridine ring (regiochemistry) and the three-dimensional orientation of chiral centers (stereochemistry). Therefore, achieving high levels of stereo- and regiocontrol is a critical aspect of their synthesis.
Regiocontrol in the functionalization of pyridines can be challenging due to the influence of the nitrogen atom on the electron density of the ring. Direct electrophilic substitution on the pyridine ring is often difficult and can lead to mixtures of products. The use of organometallic intermediates generated via halogen-metal exchange, as discussed previously, provides a powerful tool for regioselective functionalization. The position of the halogen on the starting material dictates the position of the subsequent functionalization. For instance, starting with a 3-amino-5-bromopyridine derivative allows for the specific introduction of a substituent at the 5-position. Furthermore, the generation of pyridyne intermediates from dihalopyridines can also lead to regioselective difunctionalization. nih.gov
Stereocontrol becomes important when chiral centers are present in the substituents or when the pyridinamine itself is chiral. The synthesis of enantiomerically pure pyridinamines often relies on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, asymmetric hydrogenation of a prochiral enamine precursor could be employed to establish a chiral center in a substituent. rsc.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, are also emerging as powerful tools for the asymmetric dearomatization of pyridines to produce chiral piperidines, which can be precursors to chiral pyridinamines. whiterose.ac.uk
Green Chemistry Principles in Synthetic Design and Optimization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyridinamine derivatives, several green chemistry principles can be applied to enhance the sustainability of the synthetic routes.
One key principle is the use of safer solvents and reaction conditions. Traditional syntheses often employ hazardous solvents and require extreme temperatures. The development of reactions that can be conducted in water or other environmentally benign solvents, and at ambient temperature, is a significant goal. acs.org For example, base-promoted amination of polyhalogenated pyridines in water has been reported as a greener alternative to traditional methods. acs.org
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. One-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they can significantly increase atom economy and reduce waste by combining several synthetic steps into a single operation. nih.gov
The use of catalysts, especially recyclable and non-toxic ones, is a cornerstone of green chemistry. Catalytic methods can reduce the need for stoichiometric reagents and often lead to milder reaction conditions and higher selectivity. For example, the use of electrochemical methods for C-H functionalization can avoid the need for chemical oxidants, generating fewer byproducts. rsc.org
| Green Chemistry Principle | Application in Pyridinamine Synthesis |
| Use of Safer Solvents | Employing water or other green solvents in amination reactions. acs.org |
| Atom Economy | Designing one-pot multicomponent reactions to reduce waste. nih.gov |
| Catalysis | Utilizing recyclable and non-toxic catalysts to improve efficiency. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |
Reactivity and Chemical Transformations of 5 Bromo N Isopropylpyridin 3 Amine
Transformations at the Bromine Center
The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for synthetic modifications, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. mychemblog.com This reaction is widely used to synthesize biaryl compounds, styrenes, and conjugated olefins. mychemblog.com For pyridine derivatives, this reaction provides a practical approach due to its tolerance of a wide range of functional groups and generally good yields. mdpi.com
In the context of 5-bromo-N-isopropylpyridin-3-amine, the bromine atom can be readily displaced by various aryl or vinyl groups from boronic acids or their esters. A common catalytic system for this transformation involves a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent mixture, often containing water. mdpi.commdpi.com
While direct Suzuki-Miyaura coupling on aminopyridines can sometimes be challenging due to the potential for the amine group to interact with the catalyst, related studies on similar substrates like 5-bromo-2-methylpyridin-3-amine (B1289001) have shown successful couplings with various arylboronic acids. mdpi.comresearchgate.net In some cases, protection of the amine group as an amide (e.g., by reacting with acetic anhydride) prior to the coupling reaction can lead to improved yields. mdpi.comresearchgate.net The amide can then be hydrolyzed back to the amine after the C-C bond formation.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with a Related Aminopyridine
| Entry | Arylboronic Acid | Catalyst | Base | Product | Yield | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-phenyl-2-methylpyridin-3-amine | Good | mdpi.com |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(p-tolyl)-2-methylpyridin-3-amine | Good | mdpi.com |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | Good | mdpi.com |
This table is illustrative and based on reactions with a structurally similar compound. Specific conditions and yields for this compound may vary.
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
Beyond the Suzuki-Miyaura reaction, the bromine atom in this compound serves as a handle for other important metal-catalyzed cross-coupling reactions. The Negishi coupling, which pairs an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst, is a versatile method for forming C-C bonds. organic-chemistry.org It is known for its high functional group tolerance and its ability to form various types of carbon-carbon bonds, including C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²). d-nb.info
The application of Negishi coupling to heteroaryl halides is well-established. amazonaws.com For instance, a palladium-catalyzed Negishi cross-coupling of a related bromopyridine with an alkylzinc reagent would proceed selectively at the bromo position. This allows for the introduction of alkyl, aryl, or vinyl substituents at the 5-position of the pyridine ring.
Other notable cross-coupling reactions applicable to this substrate include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of diamine derivatives by coupling with primary or secondary amines.
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net
Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Substituent at C5 |
| Negishi Coupling | R-ZnX | Pd or Ni complex | Alkyl, Aryl, Vinyl |
| Buchwald-Hartwig Amination | R₂NH | Pd complex with specific ligands | Amino |
| Sonogashira Coupling | R-C≡CH | Pd complex, Cu(I) co-catalyst | Alkynyl |
This table presents plausible transformations. Specific conditions and outcomes would require experimental validation.
Nucleophilic Aromatic Substitution with Heteronucleophiles
Nucleophilic aromatic substitution (SNA) is another pathway for transforming the bromine center, particularly when the pyridine ring is activated by electron-withdrawing groups. youtube.com In this reaction, a nucleophile replaces the leaving group (in this case, the bromide ion) on the aromatic ring. youtube.com
Heteronucleophiles, such as amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the 5-position. For example, reacting this compound with a primary or secondary amine in the presence of a base could potentially yield the corresponding 5-amino-N-isopropylpyridin-3-amine derivative. The efficiency of such reactions can often be improved by using a solvent like polyethylene (B3416737) glycol (PEG-400) which has been shown to accelerate SNA reactions on nitrogen-containing heterocycles. mdpi.com
Reactions Involving the N-isopropylamino Moiety
The secondary amine functionality of the N-isopropylamino group is also a site for various chemical modifications.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the N-isopropylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. A more modern and efficient method for N-alkylation is the use of alcohols as alkylating agents through a process called hydrogen auto-transfer (HAT), often catalyzed by transition metal complexes. rsc.org
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For example, reacting this compound with acetic anhydride would yield N-(5-bromopyridin-3-yl)-N-isopropylacetamide. mdpi.com This reaction is often carried out in the presence of a base or a catalytic amount of strong acid. mdpi.com As mentioned earlier, this transformation can also serve as a protecting strategy for the amino group during other synthetic steps. mdpi.comresearchgate.net
Oxidation Reactions (e.g., N-oxide formation)
The nitrogen atoms in the pyridine ring and the side-chain amino group can undergo oxidation. The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com Pyridine N-oxides are valuable intermediates in their own right, as the N-oxide group can activate the pyridine ring for further functionalization. organic-chemistry.orgunibo.it
The secondary amino group could also be susceptible to oxidation under certain conditions, though the pyridine nitrogen is generally more readily oxidized. The specific outcome would depend on the oxidant used and the reaction conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. libretexts.orguomustansiriyah.edu.iq The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. libretexts.org However, the presence of activating groups, such as an amino group, can significantly enhance the ring's nucleophilicity and facilitate EAS reactions. researchgate.net
In this compound, the N-isopropylamino group at the C-3 position is a strong activating group. Through resonance, it donates electron density to the pyridine ring, particularly at the ortho (C-2 and C-4) and para (C-5) positions. This activation is crucial for overcoming the inherent unreactivity of the pyridine nucleus. Conversely, the bromine atom at the C-5 position is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it acts as an ortho- and para-director due to the donation of its lone pair electrons through resonance. researchgate.net
The regiochemical outcome of electrophilic attack on this compound is determined by the directing effects of both substituents. The powerful activating and ortho-, para-directing N-isopropylamino group at C-3 will primarily direct incoming electrophiles to the C-2, C-4, and C-6 positions. The bromine at C-5 also directs to its ortho positions (C-4 and C-6) and its para position (C-2). Therefore, the positions most activated for electrophilic attack are C-2, C-4, and C-6.
While specific experimental data on the electrophilic aromatic substitution of this compound is limited in publicly available literature, predictions can be made based on related compounds. For instance, the direct bromination of 3-aminopyridine (B143674) using N-bromosuccinimide (NBS) in acetic acid yields 3-amino-5-bromopyridine (B85033), demonstrating the susceptibility of the C-5 position to electrophilic attack when directed by the C-3 amino group.
Further substitution on a 3-amino-5-bromopyridine system would be directed by the strongly activating amino group to the C-2, C-4, and C-6 positions. For example, nitration of 2-amino-5-bromopyridine (B118841) has been shown to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org This suggests that in this compound, an incoming electrophile would likely substitute at the C-2, C-4, or C-6 positions, with the precise location being influenced by steric hindrance from the N-isopropyl group and the specific reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence of Substituents | Predicted Reactivity |
| C-2 | Ortho to N-isopropylamino (activating), Para to Bromo (directing) | Highly Favored |
| C-4 | Ortho to N-isopropylamino (activating), Ortho to Bromo (directing) | Highly Favored |
| C-6 | Para to N-isopropylamino (activating), Ortho to Bromo (directing) | Favored |
This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.
Mechanistic Studies of Key Transformation Pathways
Detailed mechanistic studies specifically for this compound are not extensively documented. However, the general mechanisms of electrophilic aromatic substitution on pyridine derivatives have been investigated through computational studies, providing insight into the likely transformation pathways. rsc.orgresearchgate.net
The electrophilic nitration of pyridine, for instance, has been studied using molecular electron density theory (MEDT). rsc.orgresearchgate.net These studies indicate that the reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate, also known as a Wheland intermediate or sigma complex. The attack of the electrophile on the aromatic ring is the rate-determining step. researchgate.net
In the case of this compound, the reaction with an electrophile (E⁺) would proceed as follows:
Formation of the Sigma Complex: The π electrons of the pyridine ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The positive charge in the sigma complex is delocalized over the ring. For attack at the C-2, C-4, or C-6 positions, the positive charge can be delocalized onto the nitrogen of the N-isopropylamino group, providing significant stabilization.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyridine ring and yielding the final substituted product.
Computational studies on the nitration of pyridine with dinitrogen pentoxide (N₂O₅) have proposed a mechanism involving the initial formation of an N-nitropyridinium nitrate. psu.edursc.orgntnu.no This is followed by the attack of a nucleophile (such as bisulfite) to form dihydropyridine (B1217469) intermediates, and a subsequent intramolecular migration of the nitro group to a carbon atom of the ring, possibly via a sigmatropic shift. psu.edursc.orgntnu.no While this mechanism is for unsubstituted pyridine, it highlights the complex pathways that can be involved in the electrophilic substitution of pyridine rings, especially under specific reaction conditions.
The presence of the N-isopropylamino and bromo substituents on this compound would influence the energetics of the transition states and intermediates in these pathways. The electron-donating N-isopropylamino group would lower the activation energy for the formation of the sigma complex, thereby accelerating the reaction compared to unsubstituted pyridine. The regioselectivity towards the C-2, C-4, and C-6 positions is a direct consequence of the greater stabilization of the corresponding sigma complexes through resonance involving the lone pair of the amino nitrogen.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo N Isopropylpyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemical and regiochemical details. libretexts.orgrsc.org For 5-bromo-N-isopropylpyridin-3-amine and its derivatives, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom.
In the ¹H NMR spectrum of a related compound, 6-isopropylpyridin-3-amine (B1356704), the aromatic protons exhibit distinct signals, with the proton at the 2-position appearing as a multiplet around δ 8.04–7.98 ppm. amazonaws.com The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the methyl protons. amazonaws.com For instance, in 3-bromo-4-isopropylpyridine, the isopropyl methine proton appears as a septet at δ 3.57 ppm, and the methyl protons as a doublet at δ 1.29 ppm. uni-muenchen.de The chemical shifts and coupling constants (J-values) are instrumental in assigning the relative positions of the substituents on the pyridine (B92270) ring. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. In 3-bromo-4-isopropylpyridine, the carbon signals appear at δ 163.5, 147.2, 136.8, 130.4, 121.9, 31.7, and 21.1 ppm, corresponding to the pyridine and isopropyl carbons. amazonaws.com Variations in these chemical shifts across a series of derivatives can indicate the electronic effects of different substituents. For example, in a study of various 5-substituted-2-methylpyridin-3-amines, the chemical shifts of the pyridine ring carbons were sensitive to the nature of the substituent at the 5-position. mdpi.com
Fluorine-19 (¹⁹F) NMR is particularly useful for fluorinated derivatives, as the chemical shifts are highly sensitive to the electronic environment. acs.org This technique has been effectively used to characterize halogenated phenylpyridines, where the fluorine signals provide clear diagnostic information for structural characterization. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Isopropylpyridin-3-amine | CDCl₃ | 8.04–7.98 (m, 1H), 6.95 (d, 1H), 6.85 (dd, 1H), 3.5 (br s, 2H), 2.9 (spt, 1H), 1.25 (d, 6H) | 157.9, 140.9, 133.2, 122.5, 119.8, 36.9, 22.5 | amazonaws.com |
| 3-Bromo-4-isopropylpyridine | CDCl₃ | 8.46 (dd, 1H), 7.61 (dd, 1H), 7.06 (dd, 1H), 3.57 (spt, 1H), 1.29 (d, 6H) | 163.5, 147.2, 136.8, 130.4, 121.9, 31.7, 21.1 | uni-muenchen.de |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | CDCl₃ | 8.22 (s, 1H), 7.72–7.08 (m, 4H), 2.5 (s, 3H) | 16.6, 117.1, 120.4, 121.1, 128, 129.4, 132.2, 133.1, 134.6, 143.9, 145.2 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used in conjunction with HRMS. d-nb.info
For derivatives of this compound, HRMS is crucial for confirming their identity. For example, the HRMS of 6-isopropylpyridin-3-amine showed a calculated mass of 136.1121 for [M+H]⁺, with a found value of 136.1119, confirming the molecular formula C₉H₁₃N. amazonaws.com Similarly, for 3-bromo-4-isopropylpyridine, the calculated mass for [M+H]⁺ was 156.0575, and the found mass was 156.0577. amazonaws.com
In addition to exact mass determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of the molecular ion can help to identify different substructures within the molecule. In the mass spectrum of 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine, fragment ions corresponding to the loss of the amino group, the methyl group, fluorine, and chlorine were observed, which supports the proposed structure. mdpi.com
Table 2: HRMS Data for Related Pyridine Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |
| 6-Isopropylpyridin-3-amine | ESI | 136.1121 [M+H]⁺ | 136.1119 | C₉H₁₃N | amazonaws.com |
| 3-Bromo-4-isopropylpyridine | ESI | 156.0575 [M+H]⁺ | 156.0577 | C₈H₁₀ClN | amazonaws.com |
| 3-Nitro-5-trifluoromethyl-N-methyl-2-pyridone | EI | - | - | C₇H₅F₃N₂O₃ | kochi-tech.ac.jp |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. wpmucdn.com These complementary methods are essential for identifying the presence of specific bonds and functional groups within a molecule.
For this compound, a secondary amine, the IR spectrum is expected to show a single N-H stretching vibration in the region of 3200-3500 cm⁻¹. wpmucdn.com Primary amines, in contrast, exhibit two N-H stretching bands. wpmucdn.comspectroscopyonline.com The N-H bending vibration typically appears near 1600 cm⁻¹. wpmucdn.com The presence of the isopropyl group can be identified by a characteristic doublet in the 1365-1385 cm⁻¹ region. wpmucdn.com Aromatic C-H stretching and C=C/C=N stretching vibrations will also be present.
In a related compound, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the ATR-IR spectrum showed characteristic peaks at 3099 cm⁻¹ (aromatic C-H stretch), and a series of bands between 1539 and 1072 cm⁻¹ corresponding to the vibrations of the pyridopyrazine and thiophene (B33073) rings. iucr.orgiucr.org For 3-amino-5-bromopyridine (B85033), a primary amine, the IR spectrum would show the characteristic two N-H stretching bands. nih.gov
Raman spectroscopy provides complementary information. For 3-amino-5-bromopyridine, a FT-Raman spectrum has been reported, which helps to further characterize the vibrational modes of the molecule. nih.gov
Table 3: Characteristic IR and Raman Frequencies for Amine and Pyridine Moieties
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |
| Secondary Amine (N-H) | Stretch | 3500-3200 (one band) | wpmucdn.com | |
| Primary Amine (N-H) | Stretch | 3500-3200 (two bands) | wpmucdn.comspectroscopyonline.com | |
| Amine (N-H) | Bend | ~1600 | wpmucdn.com | |
| Isopropyl Group | C-H Bend | 1385-1380 and 1370-1365 | wpmucdn.com | |
| Aromatic Ring | C=C Stretch | 1600-1450 | researchgate.net | |
| Aromatic Ring | C-H Stretch | 3100-3000 | researchgate.net | |
| C-Br Bond | Stretch | 700-500 | researchgate.net |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
For instance, the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine reveals that the pyridopyrazine moiety is relatively planar, though the bromo-derivative is less planar than its unbrominated counterpart. iucr.orgiucr.org The crystal packing is influenced by intermolecular interactions such as C-H···Br and C-H···N hydrogen bonds, as well as π-stacking. iucr.org
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereoisomer Characterization (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereoisomers.
For this compound, the molecule itself is not chiral. However, if it were to be incorporated into a larger, chiral molecular framework, or if chiral derivatives were synthesized, chiroptical spectroscopy would be a critical tool for stereochemical assignment. For example, if a chiral center were introduced, ECD and VCD could be used to distinguish between the (R) and (S) enantiomers. While no specific ECD or VCD data for derivatives of this compound were found in the provided search results, the principles of these techniques would apply to any chiral derivatives that may be synthesized in the future.
Computational and Theoretical Investigations of 5 Bromo N Isopropylpyridin 3 Amine
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT methods can determine the distribution of electrons within a molecule, providing a basis for understanding its structure and reactivity. For 5-bromo-N-isopropylpyridin-3-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic landscape. researchgate.net
Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic potential. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic potential. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. scirp.org
Theoretical studies on related pyridine (B92270) derivatives show that the electronic properties are heavily influenced by the nature and position of substituents. researchgate.net In this compound, the electron-donating amino group increases the energy of the HOMO, while the electronegative bromine atom and the pyridine nitrogen tend to lower the energy of the LUMO. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Theoretical Data)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.85 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.20 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.65 | Relates to chemical reactivity and kinetic stability |
Note: The values presented are hypothetical and representative of typical DFT calculation results for similar aromatic amines.
Conformational Analysis and Steric Effects of the Isopropyl Group on Reactivity
The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity. The isopropyl group, attached to the exocyclic amine, introduces significant steric bulk. Conformational analysis, often performed using molecular mechanics or DFT calculations, explores the potential energy surface by rotating the single bonds, primarily the C(pyridine)-N and N-CH(isopropyl) bonds. rsc.org
The bulky isopropyl group can rotate, but certain conformations will be energetically favored to minimize steric clashes with the pyridine ring and the adjacent bromine atom. This steric hindrance has a profound impact on the molecule's reactivity in several ways:
Accessibility of the Amine Nitrogen: The isopropyl group can shield the lone pair of electrons on the amine nitrogen, potentially reducing its nucleophilicity and basicity compared to a less hindered amine.
Reactivity of the Pyridine Ring: The group can sterically hinder reactions at the adjacent C2 and C4 positions of the pyridine ring. This effect can influence the regioselectivity of electrophilic substitution or metal-catalyzed coupling reactions. researchgate.net
Influence on Catalysis: In applications where the amine or pyridine nitrogen acts as a directing group in catalysis, the steric profile of the isopropyl moiety can be a critical factor in controlling the stereochemical outcome of the reaction. nih.govsnnu.edu.cn For example, the steric communication between a catalyst's ligand and the isopropyl group can influence enantioselectivity in asymmetric C-H activation processes. snnu.edu.cn
Computational studies on sterically hindered pyridines have shown that such steric encumbrance can prevent certain reactions, such as the acylation of the amine group, that would otherwise be favorable. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Indices
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution of a molecule on its electron density surface. uni-muenchen.de It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to molecular interactions and reactivity. uni-muenchen.deresearchgate.net
For this compound, the MEP map is predicted to show:
Negative Potential (Red/Yellow): The most electron-rich regions are expected around the pyridine nitrogen atom and the exocyclic amine nitrogen due to their lone pairs of electrons. These sites are the most likely points for protonation or coordination with Lewis acids. researchgate.netresearchgate.net
Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atom of the secondary amine, making it a potential hydrogen-bond donor.
Neutral/Slightly Positive Potential (Green): The carbon atoms of the pyridine ring and the isopropyl group will exhibit intermediate potentials.
In addition to MEP, DFT calculations can provide quantitative reactivity indices based on Fukui functions. These indices predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. scirp.org The dual descriptor, Δf(r), is particularly useful for simultaneously identifying nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites within the molecule.
Table 2: Predicted Local Reactivity Indices (Fukui Functions) for Selected Atoms (Theoretical Data)
| Atom | Site | Predicted Reactivity |
|---|---|---|
| N1 | Pyridine Nitrogen | Strongly Nucleophilic (Site for electrophilic attack) |
| N(amine) | Exocyclic Amine Nitrogen | Nucleophilic (Site for electrophilic attack) |
| C2, C4, C6 | Pyridine Ring Carbons | Electrophilic (Sites for nucleophilic attack) |
| C5 | Pyridine Ring Carbon (Bromo-substituted) | Site for cross-coupling reactions |
Note: This table represents a qualitative prediction based on established principles of pyridine chemistry. uoanbar.edu.iq
In Silico Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons on the pyridine ring, the N-H proton, and the methine and methyl protons of the isopropyl group. youtube.comyoutube.com The proximity to the electronegative nitrogen and bromine atoms would cause characteristic downfield shifts.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum would show characteristic peaks for N-H stretching, C-H (aromatic and aliphatic) stretching, C=N and C=C ring stretching, and C-Br stretching vibrations. beilstein-journals.org
Table 3: Predicted Key Spectroscopic Features for this compound (Theoretical Data)
| Spectroscopy | Feature | Predicted Range |
|---|---|---|
| ¹H NMR | Aromatic Protons (C2-H, C4-H, C6-H) | δ 7.0 - 8.5 ppm |
| ¹H NMR | Isopropyl CH | δ 3.5 - 4.5 ppm (septet) |
| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (medium, sharp) |
| IR | C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ |
Note: Predicted values are based on typical ranges for similar functional groups found in the literature. youtube.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of reaction pathways. beilstein-journals.orgfrontiersin.org
For this compound, computational studies could be employed to investigate several important transformations:
Electrophilic Aromatic Substitution: The mechanism of substitution on the pyridine ring could be explored, predicting the regioselectivity and the relative activation barriers for attack at different positions.
N-functionalization: The reaction pathways for alkylation or acylation at the exocyclic amine could be modeled to understand the steric and electronic factors that govern its reactivity.
By calculating the Gibbs free energy profiles for different possible pathways, computational chemistry can predict which reaction products are kinetically and thermodynamically favored, offering insights that are often difficult to obtain through experimentation alone. beilstein-journals.orgfrontiersin.org
Academic Research Applications of 5 Bromo N Isopropylpyridin 3 Amine
Building Block in the Synthesis of Complex Heterocyclic Systems
The presence of multiple reactive sites—the bromine atom, the amino group, and the pyridine (B92270) ring itself—renders 5-bromo-N-isopropylpyridin-3-amine a valuable starting material for constructing more elaborate heterocyclic structures. lookchem.com The bromine atom is particularly useful as it can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups. lookchem.com
This compound serves as a key intermediate in the synthesis of a wide array of advanced pyridine derivatives. The bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction enables the coupling of the bromopyridine with a range of boronic acids or esters, facilitating the introduction of aryl, heteroaryl, or alkyl groups. While research on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated successful Suzuki cross-coupling to produce novel pyridine derivatives in moderate to good yields, a similar reactivity is anticipated for this compound. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com
The amino group can also be modified. For instance, it can be acylated to form an amide, which can influence the electronic properties and reactivity of the pyridine ring in subsequent reactions. mdpi.com The table below summarizes potential transformations for creating advanced pyridine derivatives from this precursor.
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl/alkyl boronic acids, Pd catalyst, base | 5-substituted pyridine derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 5-amino-substituted pyridine derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 5-alkynyl-substituted pyridine derivatives |
| Stille Coupling | Organostannanes, Pd catalyst | 5-alkyl/aryl/vinyl-substituted pyridines |
| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substitution of the bromine atom |
These reactions allow chemists to systematically modify the pyridine scaffold, leading to a diverse library of compounds with tailored electronic and steric properties for various research applications. organic-chemistry.org
The structural features of this compound make it a suitable scaffold for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, and other nitrogen-containing heterocycles. The vicinal arrangement of the amino group and the ring nitrogen can be exploited in condensation reactions to build new rings.
The synthesis of pyrimidine (B1678525) derivatives often involves the reaction of a compound containing an amine group with a suitable three-carbon synthon. rsc.org In the case of this compound, the amino group can act as a nucleophile to react with various electrophiles to construct a pyrimidine ring fused to the pyridine core. General strategies for pyrimidine synthesis can be adapted, where the amino group of the pyridine derivative reacts to form a part of the new heterocyclic ring. rsc.org
Furthermore, the bromine atom offers a handle for intramolecular cyclization reactions. For example, after attaching a suitable side chain to the amino group, a subsequent intramolecular Heck reaction or Ullmann condensation could be employed to form a new ring fused to the pyridine core. The ability to construct such complex, multi-ring systems is crucial in medicinal chemistry, where these scaffolds are often found in biologically active molecules. nih.gov
Role in Ligand Design for Transition Metal Catalysis
The development of novel ligands is a cornerstone of modern organometallic chemistry and catalysis. umich.edu Ligands play a critical role in stabilizing the metal center and modulating its reactivity and selectivity. The structure of this compound, containing both a pyridine nitrogen and a secondary amine nitrogen, presents an attractive framework for designing new ligands for transition metal complexes. d-nb.info
The pyridine nitrogen and the exocyclic isopropylamino group in this compound can both serve as donor atoms to coordinate with a transition metal. This bidentate potential allows for the formation of stable chelate rings, which is an entropically favored process. d-nb.info By modifying the substituents on the pyridine ring or the amino group, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve desired catalytic activity. rsc.org
The bromine atom can be replaced through cross-coupling reactions to introduce phosphine (B1218219) groups, another common coordinating group in organometallic chemistry. This would result in a P,N-type ligand, a class of ligands known for its effectiveness in a variety of catalytic transformations. The development of such novel ligands is an active area of research, aiming to create catalysts with improved efficiency, selectivity, and substrate scope. umich.edursc.org
Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The 1,3-disposition of the pyridine nitrogen and the isopropylamino nitrogen in this compound makes it a potential bidentate ligand capable of forming a six-membered chelate ring with a metal center.
The coordinating ability of such a ligand would depend on several factors, including the nature of the metal ion, the solvent, and the presence of other coordinating species. The formation of a stable metal complex could be confirmed using various spectroscopic techniques, such as NMR, IR, and X-ray crystallography. The study of the coordination chemistry of such ligands provides fundamental insights into the nature of metal-ligand bonding and can guide the design of more effective catalysts. d-nb.info
Contributions to Functional Material Science
Pyridine-containing compounds are of significant interest in the field of functional material science due to their inherent electronic properties. smolecule.com The electron-deficient nature of the pyridine ring makes these materials suitable for applications in organic electronics, where they can facilitate electron transport.
Derivatives of this compound could be investigated for their potential use in creating advanced materials with specific optical or electronic characteristics. For instance, pyridine derivatives have been explored as chiral dopants in liquid crystal applications. smolecule.com The introduction of chirality, which could be achieved by using a chiral isopropyl group or by subsequent modifications, combined with the electronic properties of the pyridine ring, could lead to new liquid crystalline materials with unique properties.
Integration into Polymer Architectures
The pursuit of novel polymers with tailored electronic and photophysical properties is a significant focus of materials science. In this context, pyridine-based structures are of particular interest due to their inherent electronic characteristics. Research has demonstrated the utility of brominated pyridine derivatives as monomers for the synthesis of complex polymer architectures.
One area of application for compounds structurally related to this compound is in the formation of highly functionalized polycyclic systems. The bromine atom on the pyridine ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental to building complex molecular structures. For instance, the Suzuki-Miyaura coupling reaction, which pairs the bromopyridine with a boronic acid or ester, is a powerful method for creating carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups. This approach has been successfully used with a related compound, 5-bromo-2-methylpyridin-3-amine, to produce novel pyridine derivatives in moderate to good yields using a palladium catalyst. This suggests a similar potential for this compound to be incorporated into polymer chains.
Furthermore, the strategic placement of bromine on the pyridine ring allows for selective functionalization. For example, in the synthesis of halogenated phenylpyridines, organolithium chemistry has been employed to achieve regioselective installation of aryl bromides onto a pentafluoropyridine (B1199360) scaffold. acs.org This level of control is crucial for designing polymers with specific, predictable properties. The resulting multi-substituted halogenated arenes can then undergo further reactions, such as metal-catalyzed aryl-aryl coupling or nucleophilic aromatic substitution, to build up the polymer backbone or add pendant functional groups. acs.org
While direct studies on the integration of this compound into polymers are not extensively documented, the established reactivity of similar brominated pyridines provides a strong basis for its potential in this field. The combination of the reactive bromine atom and the isopropylamino group could lead to polymers with unique solubility, thermal, and electronic characteristics.
Application in Liquid Crystal Development
The development of new liquid crystal materials is driven by the demand for advanced display technologies and other photonic applications. The molecular geometry and electronic properties of the constituent molecules are critical factors in determining the mesomorphic behavior and performance of liquid crystals. Pyridine derivatives are attractive candidates for liquid crystal synthesis due to their rigid core structure and ability to participate in intermolecular interactions.
Research into novel pyridine-based derivatives has highlighted their potential as chiral dopants for liquid crystals. mdpi.com In one study, a series of new pyridine derivatives were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction starting from 5-bromo-2-methylpyridin-3-amine. mdpi.com Density functional theory (DFT) calculations were then used to investigate the electronic and structural properties of these molecules. The analysis of frontier molecular orbitals, reactivity indices, and molecular electrostatic potential provided insights into their potential as chiral dopants. mdpi.com Chiral dopants are crucial for inducing helical twisting in nematic liquid crystals, a key principle behind many display technologies.
The synthesis of these potential liquid crystal components involved the initial modification of the starting bromopyridine. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide was prepared and then used in Suzuki coupling reactions with various arylboronic acids. mdpi.com This multi-step approach allows for the fine-tuning of the final molecular structure to optimize its liquid crystalline properties. While this specific research did not use this compound directly, the principles and synthetic strategies are highly relevant. The presence of the isopropyl group in this compound could influence the molecular packing and, consequently, the mesophase behavior of any resulting liquid crystal materials.
Further underscoring the potential of brominated pyridines in this area, other studies have explored the use of 6-(Arylvinylene)-3-bromopyridine derivatives as building blocks for liquid crystals. tdx.cat This demonstrates a broader interest in utilizing the synthetic versatility of bromopyridines to create molecules with the specific rod-like or disc-like shapes often required for liquid crystallinity.
Intermediates in Agrochemical Research
The discovery and development of new agrochemicals, such as insecticides and herbicides, is a continuous effort to improve crop protection and food production. Pyridine-containing compounds are a well-established class of biologically active molecules in this field. The specific substitution patterns on the pyridine ring can have a profound impact on the efficacy and selectivity of these agrochemicals.
The compound this compound and its structural analogs serve as key intermediates in the synthesis of more complex molecules with potential pesticidal activity. The bromine atom provides a reactive site for introducing a wide range of functional groups through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships.
For instance, patent literature describes the use of substituted pyridine derivatives in the preparation of novel insecticides. google.com These documents often detail the synthesis of complex molecules where a brominated pyridine is a starting material or a key intermediate. The general principle involves using the bromo-substituted pyridine as a scaffold to which other chemical moieties are attached to create the final active ingredient.
Primary amines, a class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of agrochemicals. researchgate.net The development of efficient methods for synthesizing and functionalizing these amines is therefore of significant interest to the agrochemical industry.
Future Research Trajectories and Emerging Methodologies
Novel Catalytic Systems for Sustainable Synthesis
The development of environmentally benign and efficient synthetic routes to substituted pyridines is a key area of contemporary chemical research. For 5-bromo-N-isopropylpyridin-3-amine, future efforts are likely to focus on novel catalytic systems that prioritize sustainability. This includes the exploration of catalysts that can operate under milder conditions, utilize greener solvents, and exhibit high atom economy.
Recent advancements in the synthesis of pyridine (B92270) derivatives have highlighted the potential of various catalytic approaches. For instance, nanocatalysts have been employed for the high-yield, one-pot synthesis of polysubstituted pyridines through multi-component reactions. researchgate.net These methods often take advantage of aqueous media and microwave or ultrasound irradiation to enhance reaction rates and reduce environmental impact. researchgate.netnih.gov Similarly, visible-light-mediated copper catalysis has been successfully used for the synthesis of substituted imidazo[1,2-α]pyridines, offering an energy-efficient and environmentally friendly alternative to traditional thermal methods. rsc.org
Metal-free catalytic systems are also gaining traction. The use of simple organic acids or even catalyst-free conditions for the synthesis of complex pyridine-containing heterocycles demonstrates a shift towards more sustainable practices. acs.org For the synthesis of compounds related to this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used with related bromo-aminopyridine substrates. mdpi.com Future research could focus on developing more sustainable versions of these reactions, perhaps by using lower catalyst loadings, recyclable catalysts, or by replacing palladium with more abundant and less toxic metals.
Table 1: Examples of Catalytic Systems for Pyridine Derivative Synthesis
| Catalyst Type | Reaction | Key Advantages |
|---|---|---|
| Nanocatalysts (e.g., Cu/C) | Four-component coupling for 2-amino-3-cyanopyridines | High yields, reusability, applicable to large-scale operations. researchgate.net |
| Copper(I) Chloride | Visible-light mediated diamination | Uses molecular oxygen as a green oxidant, energy-efficient. rsc.org |
| Metal-free (e.g., acids) | Condensation reactions for imidazo[1,2-a]pyridines | Environmentally benign, robust, and scalable. acs.org |
Exploration of Flow Chemistry and Continuous Processing for Production
The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. The production of this compound and its derivatives could greatly benefit from the adoption of flow chemistry.
Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.net For instance, the synthesis of various heterocyclic compounds, including N-substituted pyrroles and pyrimido[1,2-a]benzimidazole (B3050247) derivatives, has been successfully demonstrated in continuous flow environments. nih.govrsc.org These processes often result in significantly shorter reaction times compared to batch methods. nih.gov
Integration with Machine Learning for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.org For a molecule like this compound, ML models can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
ML algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. nips.ccnih.gov This can be used to predict the success of a potential reaction, saving time and resources that would otherwise be spent on unsuccessful experiments. nips.cc For pyridine derivatives specifically, quantitative structure-property relationship (QSPR) models have been developed to predict their thermodynamic properties based on molecular descriptors. researchgate.net
Table 2: Applications of Machine Learning in Chemical Synthesis
| Application | Description | Potential Impact on this compound |
|---|---|---|
| Reaction Prediction | Predicting the major products and potential byproducts of a reaction. nips.cc | Faster identification of viable synthetic routes and avoidance of unpromising reactions. |
| Condition Optimization | Using algorithms to find the optimal temperature, solvent, catalyst, etc., for a reaction. beilstein-journals.org | Increased yield and purity, reduced development time. |
| Retrosynthesis | AI-powered tools that suggest synthetic pathways to a target molecule. acs.org | Discovery of novel and more efficient ways to synthesize the compound and its derivatives. |
Design of Smart Materials Incorporating Pyridinamine Scaffolds
The pyridinamine scaffold present in this compound is a versatile structural motif that can be incorporated into a variety of "smart" materials. These are materials designed to respond to external stimuli, such as changes in pH, temperature, or light, in a controlled and predictable manner.
One promising area is the development of functional polymers and materials for applications in electronics, sensing, and catalysis. For example, terpyridines, which are structurally related to pyridinamines, have been used to create functional materials for photovoltaic devices and heterogeneous catalysts. nih.gov The nitrogen atoms in the pyridine ring can coordinate with metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or metallopolymers with interesting electronic and catalytic properties. nih.gov Pyridinamine-based covalent organic frameworks have also been explored for applications such as in batteries. rsc.org
In the realm of biomaterials, scaffolds for tissue engineering are increasingly being designed with "smart" functionalities. nih.govmdpi.com These scaffolds can be made from a variety of materials, including natural and synthetic polymers, and are designed to mimic the natural extracellular matrix. mdpi.comnih.govmdpi.com The incorporation of specific chemical functionalities, such as those offered by the pyridinamine scaffold, could be used to control cell adhesion, proliferation, and differentiation, or to create materials that release therapeutic agents in response to specific biological cues. oaepublish.com
Multi-component Reactions and Diversity-Oriented Synthesis with this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. researchgate.net Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and other areas. rsc.orgnih.govnih.gov
The structure of this compound, with its reactive bromine atom and amino group, makes it an excellent candidate for use in MCRs and DOS. The bromine atom can participate in a wide range of cross-coupling reactions, while the amino group can be involved in condensation reactions and the formation of various heterocyclic systems.
For example, MCRs are widely used for the synthesis of highly substituted pyridines and fused pyridine systems like imidazo[1,2-a]pyridines. nih.govmdpi.com By using this compound as a building block in such reactions, it would be possible to rapidly generate a large number of novel and structurally complex molecules. The resulting library of compounds could then be screened for biological activity or other interesting properties. The development of efficient protocols for the synthesis of highly substituted pyridines from simple starting materials is an active area of research, and the unique substitution pattern of this compound could provide access to novel chemical space. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-2-methylpyridin-3-amine (B1289001) |
| Imidazo[1,2-α]pyridines |
| 2-amino-3-cyanopyridines |
| Pyrimido[1,2-a]benzimidazole |
| N-substituted pyrroles |
| Disubstituted pyridines |
| Dibromopyridines |
Q & A
(Basic) What are the common synthetic routes for 5-bromo-N-isopropylpyridin-3-amine, and how can reaction conditions be optimized?
Synthesis typically involves Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, bromo-substituted pyridines can react with isopropylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under reflux in toluene . Optimization includes:
- Catalyst loading : Reducing Pd catalyst to 2-5 mol% to minimize costs.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control : 80-110°C balances reaction rate and decomposition risks.
Analytical validation via ¹H/¹³C NMR and HPLC-MS ensures purity (>95%) .
(Basic) Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H NMR identifies amine protons (δ 1.2–1.4 ppm for isopropyl CH₃) and aromatic protons (δ 8.0–8.5 ppm for pyridine). ¹³C NMR confirms bromine’s deshielding effect on C-5 (~125 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (e.g., m/z 229.03 for C₈H₁₁BrN₂).
- X-ray Crystallography : Resolves stereoelectronic effects; SHELXL refines hydrogen-bonding networks (e.g., N–H···N interactions at ~2.8 Å) .
(Advanced) How can researchers troubleshoot low yields in amination reactions involving bulky substituents like isopropyl?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies:
- Ligand screening : Bulky ligands (e.g., DavePhos) improve catalyst turnover .
- Reductive amination : Use NaBH₃CN or NaBH(OAc)₃ to stabilize intermediates .
- Microwave-assisted synthesis : Shortens reaction time (30–60 mins vs. 12 hrs) .
Validate intermediates via TLC or in-situ IR to monitor progress .
(Advanced) How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions may stem from dynamic effects (e.g., rotamers) or crystal packing. Approaches:
- Variable-temperature NMR : Identifies conformational exchange (e.g., coalescence at 300 K).
- DFT calculations : Compare experimental/predicted NMR shifts (Δδ < 0.1 ppm acceptable).
- Multi-technique validation : Cross-check with Raman spectroscopy or neutron diffraction .
(Advanced) What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in bulky groups : Isopropyl moieties often require TLS refinement in SHELXL .
- Weak diffraction : High-resolution data (<1.0 Å) mitigates thermal motion artifacts.
- Hydrogen bonding : SHELXPRO models N–H···Br interactions (d~3.0 Å, θ~150°) .
Report refinement parameters (R₁ < 5%, wR₂ < 15%) and Flack x for enantiopurity .
(Advanced) How does the bromine substituent influence reactivity in cross-coupling reactions?
The ortho-directing effect of bromine enhances regioselectivity in Suzuki-Miyaura couplings. Key observations:
- Pd(PPh₃)₄ selectively couples at C-5, leaving C-3 amine intact.
- Microwave conditions (120°C, 20 mins) achieve >90% conversion .
Competing pathways (e.g., dehalogenation) are suppressed using K₂CO₃ as base .
(Advanced) What methodologies elucidate the biological interaction mechanisms of this compound derivatives?
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to target proteins (e.g., kinases).
- Isothermal titration calorimetry (ITC) : Quantifies ΔH and ΔS of ligand-receptor interactions.
- Molecular docking : AutoDock Vina predicts binding poses (RMSD < 2.0 Å vs. crystal structures) .
(Advanced) How do researchers manage competing reaction pathways in functionalization of the pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
